4-Iodo-2-Pyridinecarboxamide is a heterocyclic organic compound with the molecular formula CHINO. It is characterized by the presence of an iodine atom at the fourth position and a carboxamide group at the second position of the pyridine ring. This compound is recognized for its potential applications in various fields, including medicinal chemistry, biological research, and material science.
The compound is classified under heterocyclic compounds, specifically pyridine derivatives. Its Chemical Abstracts Service (CAS) number is 405939-79-9, which facilitates its identification in chemical databases. The structure and properties of 4-Iodo-2-Pyridinecarboxamide make it a subject of interest in research related to drug development and synthetic chemistry .
The synthesis of 4-Iodo-2-Pyridinecarboxamide typically involves the iodination of 2-Pyridinecarboxamide. One of the most common methods employed is the Sandmeyer reaction, where 2-Pyridinecarboxamide is first converted into a diazonium salt using sodium nitrite and hydrochloric acid. This intermediate is then reacted with potassium iodide to introduce the iodine atom at the desired position on the pyridine ring.
4-Iodo-2-Pyridinecarboxamide features a pyridine ring with specific substitutions:
4-Iodo-2-Pyridinecarboxamide can participate in several types of chemical reactions:
The mechanism of action for 4-Iodo-2-Pyridinecarboxamide primarily involves its interaction with biological targets. Notably, it has shown potential as an antimicrobial agent against Mycobacterium tuberculosis by inducing autophagy in macrophages.
The compound acts as a prodrug that is activated within cells through hydrolytic processes mediated by specific enzymes such as AmiC, releasing active moieties that exert antimicrobial effects .
Property | Value |
---|---|
Molecular Weight | 248.02 g/mol |
Density | Approximately 2.1 g/cm³ |
Melting Point | Not specified |
Boiling Point | Approximately 376 °C |
Flash Point | Approximately 181 °C |
The compound exhibits stability under standard laboratory conditions but should be handled with care due to its potential toxicity upon inhalation or skin contact .
4-Iodo-2-Pyridinecarboxamide has diverse applications in scientific research:
This compound's multifaceted nature makes it a valuable asset in various scientific domains, highlighting its importance in ongoing research efforts.
Pyridinecarboxamide derivatives constitute a structurally diverse class of heterocyclic compounds that serve as privileged scaffolds in pharmaceutical development. Characterized by a pyridine ring appended with a carboxamide functional group (–CONH₂), this core structure offers exceptional versatility for chemical modification and targeted molecular interactions. The carboxamide group provides hydrogen-bonding capabilities critical for forming stable interactions with biological targets, while the pyridine nitrogen contributes to solubility and influences electronic distribution across the molecule. These compounds demonstrate remarkable target promiscuity, enabling applications across antiviral, anticancer, and central nervous system (CNS) therapeutics [1] [7].
The strategic incorporation of halogens—particularly iodine—into specific positions of the pyridine ring significantly expands the therapeutic potential of these derivatives. Iodination at the 4-position creates a sterically demanding and electronically distinctive site that enhances binding selectivity toward allosteric pockets in target proteins. This modification transforms the compound from a simple structural unit to a sophisticated pharmacological tool capable of subtype-selective receptor modulation. The resultant 4-iodo-2-pyridinecarboxamide derivatives exhibit optimized pharmacokinetic profiles compared to non-halogenated analogs, including improved membrane permeability and metabolic stability, which are essential properties for CNS-active compounds and radiopharmaceutical agents [3] [8].
Table 1: Therapeutic Applications of Pyridinecarboxamide Derivatives
Compound | Biological Target | Therapeutic Application | Structural Feature |
---|---|---|---|
5-Iodo-2-pyridinecarboxamide | Monoamine oxidases | Radiolabeled diagnostic agents | 5-Iodo substitution |
4-Iodo-2-pyridinecarboxylic acid | HCV NS5B polymerase | Antiviral development | Sodium salt formulation |
Nicotinamide derivatives | GABAA receptor subtypes | Anxiolytic/anticonvulsant agents | Varied halogenation patterns |
SH-053-2'F-R-CH3 | α5-GABAA receptors | Cognitive enhancement | Combined halogen/alkyl groups |
The 4-iodo substitution on the pyridinecarboxamide scaffold confers distinctive physicochemical properties that enable sophisticated interactions with allosteric protein sites. Iodine's considerable atomic radius (198 pm) and polarizability create a pronounced steric and electronic perturbation zone within the molecule. This heavy halogen participates in highly directional halogen bonding interactions with carbonyl oxygen atoms or electron-rich aromatic systems in protein binding pockets. These interactions, with bond strengths of 5–35 kJ/mol, significantly exceed typical van der Waals forces and approach the energy of hydrogen bonds in their stabilizing contribution to protein-ligand complexes [1] [6].
The iodine atom's position at the 4-position relative to the carboxamide group establishes a precisely configured pharmacophore. Molecular modeling studies reveal that the 4-iodo substituent and carboxamide moiety create a 120° angular separation, positioning these functional groups to simultaneously engage complementary regions within allosteric pockets. This geometric arrangement is particularly effective for binding to topographically complex sites such as those found in:
Table 2: Structure-Activity Relationships of 4-Iodo-2-Pyridinecarboxamide Analogues
Structural Modification | Binding Affinity (ΔKd) | Allosteric Effect | Therapeutic Implication |
---|---|---|---|
4-Iodo substitution | +3.5 kcal/mol | Enhanced cooperative binding | Subtype-selective receptor modulation |
4-Bromo substitution | +1.8 kcal/mol | Moderate positive modulation | Reduced target specificity |
4-Chloro substitution | +0.9 kcal/mol | Minimal allosteric effect | Limited therapeutic utility |
Carboxamide N-methylation | -2.1 kcal/mol | Disrupted hydrogen bonding network | Loss of receptor subtype selectivity |
5-Methyl addition | +1.2 kcal/mol | Extended hydrophobic interactions | Improved blood-brain barrier penetration |
The development of iodinated pyridinecarboxamides traces a compelling trajectory from serendipitous discoveries to rational drug design. Early exploration (1970s-1980s) focused on simple halogenated pyridine derivatives as synthetic intermediates, with 4-iodopyridine (CAS 15854-87-2) serving primarily as a coupling partner in cross-catalytic reactions. The foundational synthesis methodologies established during this period—particularly Ullmann coupling and metal-catalyzed amidation—provided essential technical capabilities for subsequent medicinal chemistry applications. Initial biological screening of these compounds revealed unexpected CNS activity, prompting systematic investigation of structure-activity relationships [6].
A transformative advancement occurred with the development of reliable radiolabeling techniques for iodine-123 and iodine-125 isotopes in the 1990s. Researchers achieved efficient isotopic exchange on 4-iodo-N-(2-morpholinoethyl)benzamide analogs, demonstrating that the 4-iodopyridinecarboxamide structure could serve as an effective platform for single-photon emission computed tomography (SPECT) tracers. This breakthrough enabled real-time visualization of:
The early 2000s witnessed strategic integration of the 4-iodo-2-pyridinecarboxamide motif into targeted therapeutics, most notably for hepatitis C virus (HCV) inhibition. Medicinal chemists systematically modified the scaffold, creating analogs with optimized binding to the NS5B polymerase palm domain. This work established that the 4-iodo substituent provided optimal steric and electronic properties for antiviral activity, outperforming smaller halogens and bulky alkyl groups. Contemporary research focuses on exploiting this scaffold for allosteric modulation of CNS targets, particularly GABAA and cannabinoid receptors, where its unique properties enable unprecedented receptor subtype selectivity [7] [9].
Table 3: Historical Evolution of Iodinated Pyridinecarboxamide Applications
Time Period | Key Development | Representative Compound | Primary Application |
---|---|---|---|
1970s-1980s | Halogenation chemistry optimization | 4-Iodopyridine (CAS 15854-87-2) | Synthetic building block |
1990s | Radiolabeling techniques | [¹²³I]4-Iodo-benzamide derivatives | Neuroreceptor SPECT imaging |
Early 2000s | Antiviral scaffold development | HCV NS5B polymerase inhibitors | Hepatitis C therapeutics |
2010-Present | Allosteric modulator design | α5-GABAA PAMs/NAMs | Cognitive disorder therapeutics |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7